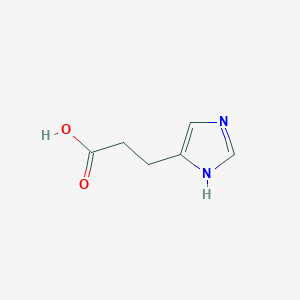

Imidazole-5-propionic acid

Description

Nomenclature and Isomerism

The systematic name for urocanic acid is (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid. wikipedia.org The numbering of the imidazole (B134444) ring atoms can differ between chemical and biochemical conventions. Organic chemists typically designate the N-τ position as 1 and the N-π position as 3, while biochemists often number the N-π atom, adjacent to the side chain, as 1. vwr.com The compound exists as two geometric isomers, or stereoisomers, due to the presence of a carbon-carbon double bond: trans-urocanic acid and cis-urocanic acid. ontosight.ai

trans-Urocanic Acid

Trans-urocanic acid is the naturally occurring form of the compound synthesized in the skin, liver, and brain. nih.gov It is formed from L-histidine through the action of the enzyme histidine ammonia-lyase. wikipedia.org In the skin, it is a major component of the stratum corneum and is derived from the breakdown of filaggrin, a histidine-rich protein. wikipedia.orgtaylorandfrancis.com One of its proposed functions is as a natural sunscreen, absorbing UVB radiation. wikipedia.orgacs.org

cis-Urocanic Acid

Cis-urocanic acid is formed from the trans isomer upon exposure to ultraviolet (UV) radiation. ontosight.ai This photoisomerization is a key aspect of its biological significance. taylorandfrancis.com Unlike its trans counterpart, the cis form is known to have immunomodulatory properties and has been implicated in the immune suppression observed after UV exposure. ontosight.ainih.gov

| Property | trans-Urocanic Acid | cis-Urocanic Acid |

| Systematic Name | (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid wikipedia.org | (2Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid wikipedia.org |

| Molecular Formula | C₆H₆N₂O₂ wikipedia.org | C₆H₆N₂O₂ ontosight.ai |

| Molar Mass | 138.124 g/mol wikipedia.org | 138.126 g/mol wikipedia.org |

| Melting Point | 225 °C (437 °F; 498 K) wikipedia.org | Data not readily available |

| Natural Occurrence | Synthesized from L-histidine in the body. wikipedia.org | Formed by UV irradiation of the trans-isomer. ontosight.ai |

| Primary Role | Endogenous photoprotectant. wikipedia.org | Immunomodulator. nih.gov |

Historical Context of Research on Urocanic Acid

Urocanic acid was first isolated in 1874 by the chemist Max Jaffé from the urine of a dog, which is the origin of its name (from the Latin urina for urine and canis for dog). wikipedia.org Early research focused on its metabolic origins, establishing its connection to histidine metabolism. semanticscholar.org Initially, it was considered a minor and potentially toxic byproduct. semanticscholar.org However, later research in the 20th century unveiled its significant presence in the skin and its role as a natural UV absorber. nih.gov The discovery of its photoisomerization to the cis form and the subsequent immunosuppressive properties of cis-urocanic acid in the latter half of the 20th century marked a turning point, shifting research focus towards its complex role in photoimmunology. acs.orgnih.gov

Significance in Biological Systems Research

The significance of urocanic acid in biological research is multifaceted. It serves as a key molecule for studying the interaction between UV radiation and the immune system. nih.gov Trans-urocanic acid's function as a natural UV filter is a subject of ongoing investigation, with some studies questioning the extent of its protective effects. wikipedia.orgacs.org

The conversion to cis-urocanic acid upon UV exposure and its subsequent effects on the immune system are of particular interest. ontosight.ai Research has shown that cis-urocanic acid can suppress T-cell-mediated responses, which has implications for understanding photocarcinogenesis and other skin conditions. taylorandfrancis.com Furthermore, the levels of urocanic acid isomers in the skin are being explored as potential biomarkers for UV radiation exposure. taylorandfrancis.com In the liver, urocanic acid is an intermediate in the catabolism of histidine to glutamic acid, a process catalyzed by the enzyme urocanase. wikipedia.org A deficiency in this enzyme leads to a condition known as urocanic aciduria, characterized by elevated levels of urocanic acid in the urine. wikipedia.org

The compound and its derivatives are also utilized in chemical synthesis as building blocks for creating new pharmaceutical agents and other bioactive molecules due to the unique properties imparted by the imidazole ring. a2bchem.com

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKYOWGFRHAZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148040 | |

| Record name | 5-Imidazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imidazolepropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1074-59-5 | |

| Record name | 1H-Imidazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Imidazolepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1074-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Imidazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(imidazol-4-yl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B1241598D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidazolepropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 - 208 °C | |

| Record name | Imidazolepropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Immunological and Photoimmunological Research on Urocanic Acid

Mechanisms of UV-Induced Immunosuppression

Exposure to UV radiation is known to suppress the body's immune responses, a phenomenon with significant implications for skin cancer development and susceptibility to infections. pnas.org A central player in this process is the photoisomerization of urocanic acid. nih.govbohrium.com

Photoisomerization of trans-UCA to cis-UCA as an Initiator

Urocanic acid is synthesized in the epidermis from the amino acid histidine and exists predominantly in its trans-isomeric form. nih.gov Upon absorption of UV radiation, particularly in the UVB range (280-320 nm), trans-UCA undergoes a structural change, converting to its cis-isomer. researchgate.netnih.govuva.nl This photoisomerization is a dose-dependent process, eventually reaching a photostationary state where both isomers are present in roughly equal amounts. researchgate.net The formation of cis-UCA is considered a critical initiating event in the cascade of UV-induced immunosuppression. nih.govpnas.orgbohrium.com Studies have shown that a broad spectrum of both UVB and UVA radiation, up to at least 363 nm, can induce the formation of cis-UCA in human skin. nih.gov

Systemic Distribution and Effects of cis-UCA

Following its formation in the skin, cis-UCA can be distributed systemically throughout the body. plos.orgresearchgate.net It has been detected in the blood and urine of individuals after UV exposure, indicating its potential to exert immunomodulatory effects at sites distant from the initial UV-exposed skin. nih.govuva.nl This systemic distribution allows cis-UCA to interact with various immune cells beyond the skin, contributing to a widespread state of immunosuppression. nih.govnih.gov For instance, systemic administration of cis-UCA has been shown to suppress delayed-type hypersensitivity (DTH) reactions. aai.org

Cellular Targets of cis-UCA in Immunomodulation

Cis-UCA exerts its immunosuppressive effects by targeting several key cell types involved in the immune response.

Cis-UCA has been shown to directly target CD4+ T cells. aai.orgnih.gov Studies have demonstrated that cis-UCA can diminish the proliferative response of spleen cells to stimuli and decrease the production of IL-2 and IFN-γ. aai.org Crucially, cis-UCA significantly enhances the production of the immunosuppressive cytokine IL-10 by activated CD4+ T cells. aai.orgnih.gov This elevated IL-10 production is considered a key pathway for cis-UCA-mediated immunosuppression. aai.orgnih.gov Furthermore, cis-UCA has been found to preserve splenic CD4+CD25+FoxP3+ T-regulatory cells, which play a crucial role in maintaining immune tolerance. nih.gov Some research suggests that the immunosuppressive effects of cis-UCA on T lymphocytes may be mediated through H2 receptors. mednexus.org

Keratinocytes, the primary cells of the epidermis, are also significant targets of cis-UCA. Cis-UCA can induce keratinocytes to produce various immunomodulatory mediators. aai.org Research has shown that cis-UCA treatment of human keratinocytes leads to the increased secretion of prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). aai.orgnih.gov This effect is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of downstream signaling pathways, including the phosphorylation of EGFR and MAPKs. nih.goved.ac.uk The induction of these mediators by keratinocytes contributes to the local immunosuppressive environment in the skin. aai.org Additionally, cis-UCA has been observed to induce apoptosis in keratinocytes. nih.govresearchgate.net

Langerhans cells (LCs) are antigen-presenting cells in the epidermis that play a critical role in initiating immune responses. Cis-UCA has been shown to have deleterious effects on LCs. nih.govcore.ac.uk It can cause a reduction in the number of LCs in the epidermis and alter their morphology, leading to a loss of their dendritic processes. nih.govcore.ac.uknih.gov This impairment of LC function hinders their ability to present antigens effectively. aai.orgnih.gov For example, cis-UCA inhibits the ability of LCs to present tumor-associated antigens, which may contribute to photocarcinogenesis. aai.org The effects of cis-UCA on LCs are believed to be mediated, at least in part, by the local release of TNF-α. nih.govcore.ac.uk Interestingly, some studies have reported conflicting findings, with one study suggesting that cis-UCA has no direct effect on human LC antigen-presenting function in vitro. nih.gov However, another study revealed that cis-UCA can inhibit IL-23 expression and induce PD-L1 on LCs, leading to the attenuated proliferation and migration of γδT cells. researchgate.net

Neutrophils and Monocytes

The following research findings primarily concern the effects of urocanic acid and its isomers, as direct studies on 3-(1H-imidazol-4-yl)propanoic acid's interactions with neutrophils and monocytes are not extensively available in current scientific literature.

Urocanic acid (UCA), particularly its cis-isomer, has been shown to modulate the function of key innate immune cells, including neutrophils and monocytes. Research indicates that both trans- and cis-UCA can suppress the activation of human neutrophils in vitro. This has been observed through the inhibition of the opsonized zymosan-induced respiratory burst, a critical process in the neutrophil antimicrobial response aai.org.

Further studies on bovine neutrophils have demonstrated that cis-UCA dose-dependently inhibits the respiratory burst and the generation of extracellular superoxide (B77818) radicals. nih.govnih.gov Interestingly, at concentrations that suppress extracellular reactive oxygen species (ROS) production, cis-UCA does not impair neutrophil phagocytosis or bactericidal activity, suggesting a selective anti-inflammatory effect that preserves the primary functions of neutrophils in host defense nih.govnih.gov.

In the context of monocytes, cis-UCA has been found to exert stereospecific effects. It can downregulate the production of Interleukin-1 (IL-1) and diminish the expression of HLA-DR on the surface of human monocytes. aai.org This modulation of monocyte function is a key aspect of the immunosuppressive properties attributed to cis-UCA following UV radiation exposure. aai.org

| Cell Type | UCA Isomer | Observed Effect | Reference |

|---|---|---|---|

| Human Neutrophils | trans-UCA and cis-UCA | Inhibition of opsonized zymosan-induced respiratory burst | aai.org |

| Bovine Neutrophils | cis-UCA | Inhibition of respiratory burst and extracellular superoxide generation | nih.govnih.gov |

| Bovine Neutrophils | cis-UCA | No effect on phagocytosis and bactericidal activity | nih.govnih.gov |

| Human Monocytes | cis-UCA | Downregulation of Interleukin-1 (IL-1) production | aai.org |

| Human Monocytes | cis-UCA | Diminished HLA-DR expression | aai.org |

Modulation of Cytokine and Chemokine Secretion

The following data pertains to the influence of urocanic acid and its isomers on cytokine and chemokine secretion, as specific information regarding 3-(1H-imidazol-4-yl)propanoic acid is not well-documented.

Cis-urocanic acid has been identified as a significant modulator of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. Studies have shown that cis-UCA can enhance IL-10 gene expression and protein secretion in activated CD4+ T cells. aai.orgnih.govaai.org This effect is considered a key pathway through which UV radiation induces immunosuppression. aai.orgnih.govaai.org The elevated production of IL-10 by these T cells may contribute to the suppression of other immune responses. aai.orgnih.govaai.org However, there is also conflicting evidence suggesting that cis-UCA might inhibit IL-10 secretion by T lymphocytes by suppressing IL-10 mRNA expression. nih.gov In ex vivo studies with inflamed colonic tissue, derivatives of UCA have been shown to increase the levels of IL-10, further indicating their anti-inflammatory potential. nih.gov

The effect of urocanic acid on Tumor Necrosis Factor-alpha (TNF-α) production appears to be complex and cell-type dependent. In human peripheral blood monocytes, cis-UCA has been shown to suppress TNF-α production through a Prostaglandin E2 (PGE2)-dependent mechanism. aai.orgnih.gov In contrast, trans-UCA was found to inhibit TNF-α production in a dose-dependent manner in the same cell type. nih.gov Other research suggests that cis-UCA can induce the local release of TNF-α, which in turn impairs the function of epidermal Langerhans cells, contributing to the suppression of contact hypersensitivity. nih.govnih.gov Furthermore, in primary human keratinocytes, cis-UCA has been observed to increase TNF-α protein production in a dose-dependent manner. aai.orgnih.gov

Similar to TNF-α, the modulation of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) by urocanic acid varies with the cell type. In human keratinocytes, cis-UCA has been found to increase the protein production of both IL-6 and IL-8. aai.orgnih.gov Conversely, in human corneal and conjunctival epithelial cells, cis-UCA has been demonstrated to suppress UV-B-induced secretion of IL-6 and IL-8, highlighting its potential anti-inflammatory and cytoprotective effects in the eye. medchemexpress.commolvis.orgnih.govarvojournals.org In ex vivo models of inflammatory bowel disease, UCA derivatives have also shown a tendency to suppress IL-6 and IL-8 levels in inflamed colonic tissue. nih.gov

| Cytokine | UCA Isomer/Derivative | Cell Type/Model | Effect | Reference |

|---|---|---|---|---|

| IL-10 | cis-UCA | Activated CD4+ T cells | Enhanced production | aai.orgnih.govaai.org |

| IL-10 | cis-UCA | T lymphocytes | Inhibited secretion | nih.gov |

| IL-10 | UCA derivatives | Inflamed colonic tissue (ex vivo) | Increased levels | nih.gov |

| TNF-α | cis-UCA | Human peripheral blood monocytes | Suppressed production (PGE2-dependent) | aai.orgnih.gov |

| TNF-α | trans-UCA | Human peripheral blood monocytes | Inhibited production | nih.gov |

| TNF-α | cis-UCA | Epidermis (in vivo) | Induces local release | nih.govnih.gov |

| TNF-α | cis-UCA | Human keratinocytes | Increased production | aai.orgnih.gov |

| IL-6 & IL-8 | cis-UCA | Human keratinocytes | Increased production | aai.orgnih.gov |

| IL-6 & IL-8 | cis-UCA | Human corneal and conjunctival epithelial cells | Suppressed UV-B-induced secretion | medchemexpress.commolvis.orgnih.govarvojournals.org |

| IL-6 & IL-8 | UCA derivatives | Inflamed colonic tissue (ex vivo) | Suppressed levels | nih.gov |

Prostaglandin E2 (PGE2) is a key mediator in the immunosuppressive effects of cis-urocanic acid. In human peripheral blood monocytes, cis-UCA stimulates the production of PGE2, which in turn suppresses the production of TNF-α. aai.orgnih.gov This PGE2-dependent mechanism is a crucial pathway for the anti-inflammatory actions of cis-UCA in these cells.

Furthermore, in human keratinocytes, cis-UCA has been shown to induce the synthesis of PGE2. aai.orgnih.gov This is achieved through the dramatic induction of prostaglandin-endoperoxide synthase-2 (PTGS2), also known as cyclooxygenase-2 (COX-2). aai.orgnih.gov The increased secretion of PGE2 by keratinocytes treated with cis-UCA can then influence the local immune environment. Research suggests that cis-UCA exerts its effects on human keratinocytes through the generation of intracellular reactive oxygen species (ROS), which modulates EGFR signaling and subsequently induces PGE2 synthesis and apoptotic cell death. nih.goved.ac.uk

The signaling cascade initiated by UV radiation, involving PGE2, has been shown to lead to systemic immune suppression through the sequential induction of IL-4 and IL-10. aai.org It is proposed that cis-UCA may activate this cytokine cascade, further highlighting the central role of PGE2 in its immunomodulatory functions. aai.org

Impact on Cell-Mediated Immunity

The following section summarizes the impact of urocanic acid on cell-mediated immunity, as there is a lack of specific data for 3-(1H-imidazol-4-yl)propanoic acid.

Urocanic acid, particularly the cis-isomer formed after UV exposure, is a well-established suppressor of cell-mediated immunity. nih.govbioone.org This immunosuppressive effect is a key factor in the increased risk of skin cancer associated with UV radiation, as it can prevent the immunological recognition and elimination of malignant cells.

The mechanisms by which cis-UCA suppresses cell-mediated immunity are multifaceted. It has been shown to impair delayed-type hypersensitivity (DTH) and contact hypersensitivity (CHS) responses. aai.org The suppression of CHS by cis-UCA is mediated, at least in part, by the local release of TNF-α, which affects the function of epidermal Langerhans cells, a type of antigen-presenting cell crucial for initiating T-cell responses. nih.govnih.gov

Furthermore, cis-UCA can diminish the proliferative response of spleen cells to allogeneic cells and to stimulation with anti-CD3 mAb. aai.orgnih.govaai.org It also reduces the capacity of cells to act as antigen-presenting cells (APCs). aai.orgnih.govaai.org The enhancement of IL-10 production by activated CD4+ T cells, as induced by cis-UCA, is another significant contributor to the suppression of cell-mediated immunity. aai.orgnih.govaai.org

Chemical Compounds Mentioned

| Compound Name | Synonyms/Isomers |

|---|---|

| 3-(1H-imidazol-4-yl)propanoic acid | Dihydrourocanic acid, Imidazolepropionic acid |

| Urocanic acid | UCA, 3-(1H-imidazol-4-yl)propenoic acid |

| trans-Urocanic acid | trans-UCA |

| cis-Urocanic acid | cis-UCA |

| Interleukin-1 | IL-1 |

| Interleukin-6 | IL-6 |

| Interleukin-8 | IL-8 |

| Interleukin-10 | IL-10 |

| Tumor Necrosis Factor-alpha | TNF-α |

| Prostaglandin E2 | PGE2 |

| Zymosan | - |

| HLA-DR | Human Leukocyte Antigen – DR isotype |

| Prostaglandin-endoperoxide synthase-2 | PTGS2, Cyclooxygenase-2, COX-2 |

| Reactive oxygen species | ROS |

| Epidermal Growth Factor Receptor | EGFR |

| Cysteine | - |

| Glutathione | GSH |

Delayed-Type Hypersensitivity (DTH) Reactions

Delayed-type hypersensitivity (DTH) is a cell-mediated immune response that takes 24 to 72 hours to develop and involves CD4+ Th1 lymphocytes and macrophages as the principal effector cells. clinicalgate.comnumberanalytics.com It is a major defense mechanism against intracellular pathogens like mycobacteria and fungi. medscape.com

Research has demonstrated that UV-irradiated urocanic acid can suppress DTH responses. In murine models, the application of UCA irradiated with UVB radiation was shown to induce suppression of the DTH response to Herpes simplex virus, type 1 (HSV-1). nih.gov This suppression was transferable with spleen cells, indicating a systemic immune effect. nih.gov Further studies have confirmed that cis-UCA is the active isomer responsible for this immunosuppressive effect. nih.gov The administration of cis-UCA, but not trans-UCA, was effective in suppressing the DTH response to HSV. nih.gov This suggests that the photoisomerization of UCA in the skin is a crucial step in mediating the immunosuppressive effects of UV radiation on DTH. nih.govnih.gov

The mechanism appears to involve an alteration in antigen presentation. nih.govnih.gov UV radiation is known to cause a temporary defect in the function of epidermal antigen-presenting cells, which leads to the generation of antigen-specific suppression of the DTH response. nih.gov Cis-UCA is believed to be a key mediator in this process, initiating a cascade that results in systemic immune suppression. nih.govaai.org

Contact Hypersensitivity (CHS)

Contact hypersensitivity (CHS) is another form of delayed-type hypersensitivity, representing a T-cell-mediated immune reaction to haptens, which are small molecules that become immunogenic upon binding to skin proteins. medicaljournals.senih.gov Like other DTH reactions, CHS is suppressed by UV radiation, and cis-UCA has been identified as a key mediator in this process. medicaljournals.senih.gov

Studies in mice have shown that topical application of cis-UCA can suppress both the induction (sensitization) and elicitation (challenge) phases of CHS to the contact allergen oxazolone. medicaljournals.se Intradermal injection of cis-UCA before sensitization with dinitrofluorobenzene (DNFB) also resulted in a significant reduction of the CHS response, as measured by ear swelling. nih.gov In contrast, trans-UCA had no significant effect at similar doses. nih.govnih.gov

The immunosuppressive effect of cis-UCA on CHS is believed to be mediated, at least in part, by the release of tumor necrosis factor-alpha (TNF-α) and the stimulation of suppressor T cells. aai.orgnih.gov Evidence also suggests that cis-UCA plays a role in both local and systemic immunosuppression induced by UVB. nih.gov Pre-treatment with an anti-cis-UCA antibody partially restored the CHS response in UVB-irradiated mice, confirming the compound's role in mediating UVB-induced immunosuppression. nih.gov

| Study Focus | Animal Model | Allergen | Key Finding | Reference |

| Effect of topical cis-UCA on CHS | BALB/c Mice | Oxazolone | Topical cis-UCA suppressed both the induction and elicitation phases of CHS. | medicaljournals.se |

| Effect of intradermal cis-UCA on CHS | C57BL/6 Mice | DNFB | Intradermal injection of cis-UCA significantly reduced the CHS response. | nih.gov |

| Role of cis-UCA in UVB-induced suppression | C57BL/6 Mice | DNFB | Pre-treatment with anti-cis-UCA antibody partially restored the CHS response after UVB irradiation. | nih.gov |

| Mechanism of cis-UCA suppression | Mice | - | Suppression of CHS by cis-UCA is mediated via TNF-α. | aai.org |

Allograft Rejection

Allograft rejection is a T-cell-mediated immune response directed against genetically disparate tissue grafts. medscape.comnih.gov Given the immunosuppressive properties of cis-UCA on other T-cell-mediated reactions, its effect on allograft survival has also been investigated.

Research has shown that systemic administration of cis-UCA can prolong the survival of allogeneic skin grafts in mice. nih.gov In a murine model with MHC disparate skin grafts, treatment with cis-UCA significantly delayed rejection compared to controls. nih.gov Conversely, the trans-isomer of urocanic acid did not show any effect on graft rejection. nih.gov This immunosuppressive effect was observed for primary grafts, but it did not suppress the rejection of second-set grafts, suggesting it primarily affects the initial sensitization phase of the immune response. nih.gov

Furthermore, cis-UCA has been shown to prevent or delay acute lethal graft-versus-host disease (GVHD) in a murine model. nih.gov In a rabbit model of orthotopic corneal transplantation, subconjunctival administration of irradiated UCA (a mixture of cis- and trans-isomers) significantly prolonged the mean graft survival time compared to unirradiated UCA or a saline solution. nih.gov These findings highlight the potent systemic immunomodulatory effects of cis-UCA in vivo and suggest its potential as an immunosuppressive agent in transplantation. nih.govnih.govaai.org

| Study Model | Graft Type | Treatment | Outcome | Reference |

| Murine Model | MHC Disparate Skin Grafts | cis-Urocanic Acid | Prolonged survival of primary allogeneic skin grafts. | nih.gov |

| Murine Model | - | cis-Urocanic Acid | Prevented or delayed acute lethal graft-versus-host disease. | nih.gov |

| Rabbit Model | Orthotopic Corneal Transplantation | Irradiated Urocanic Acid | Significantly prolonged mean graft survival time. | nih.gov |

Role in Inflammatory Processes

Beyond its role in photoimmunosuppression, urocanic acid, particularly the cis-isomer and its derivatives, has been investigated for its direct effects on inflammatory processes. These compounds have demonstrated the ability to modulate inflammatory responses in various models, suggesting a broader therapeutic potential. nih.govresearchgate.net

Anti-inflammatory Effects of cis-UCA and Derivatives

Cis-UCA and its synthetic derivatives have been shown to possess anti-inflammatory properties. nih.govcancer.gov In ex vivo studies using inflamed colonic tissue from patients with inflammatory bowel disease (IBD), UCA derivatives were found to decrease the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govnih.gov Simultaneously, these compounds increased the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

In animal models of IBD, the administration of UCA derivatives, specifically certain imidazoles and their ethyl esters, led to a reduction in the area of inflammation and the number of infiltrating neutrophils in the colon. nih.gov These findings suggest that UCA derivatives have a tangible anti-inflammatory effect on IBD. nih.govnih.gov Two natural UCA derivatives, imidazole-4-carboxylic acid and imidazole-4-acetic acid, have also been noted for their potential as anti-inflammatory agents. nih.govuitm.edu.my

Modulation of Inflammasome Activation

Inflammasomes are intracellular multiprotein complexes that play a critical role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. nih.govuef.fi Uncontrolled inflammasome activation is implicated in many chronic inflammatory diseases. uef.fi

Recent research has revealed that cis-UCA can prevent the activation of the NLRP3 inflammasome induced by UV-B radiation in human corneal epithelial cells. nih.govnih.gov In these cells, UV-B exposure was found to increase caspase-1 activity and the secretion of IL-1β. nih.gov Treatment with cis-UCA significantly reduced both of these effects. nih.govnih.gov Furthermore, cis-UCA also decreased the UV-B-stimulated, caspase-1-independent production of IL-18. nih.gov These results indicate that cis-UCA can inhibit inflammasome-dependent secretion of IL-1β and also alleviate inflammation through other pathways. nih.govnih.gov Similar cytoprotective and inflammasome-suppressing effects of cis-UCA have been observed in human retinal pigment epithelial cells. researchgate.net

| Cell Type | Stimulus | Effect of cis-UCA | Key Cytokines Modulated | Reference |

| Human Corneal Epithelial (HCE) Cells | UV-B Radiation | Prevented inflammasome activation | Reduced IL-1β, IL-18, IL-6, IL-8 | nih.govnih.gov |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | UV-B Radiation | Suppressed inflammasome activation | Reduced mature IL-1β, IL-18 | researchgate.net |

Effects in Specific Inflammatory Disorders

The immunomodulatory and anti-inflammatory properties of cis-UCA have been explored in specific inflammatory disorders, most notably inflammatory bowel disease (IBD). nih.govplos.org

In a chemically-induced mouse model of colitis (using dextran (B179266) sodium sulfate), systemic administration of cis-UCA was effective in ameliorating the severity of the disease. plos.org This was evidenced by reduced weight loss and attenuated changes in colon weight and length. plos.org The protective effect was associated with a reduction in the colonic expression of the chemokine CXCL1 and a preservation of splenic regulatory T cells (CD4+CD25+FoxP3+). plos.org Interestingly, cis-UCA's efficacy in this model appeared to be dependent on the presence of IL-10, as it did not attenuate colitis in IL-10 deficient mice. plos.org This suggests that the anti-inflammatory effects of cis-UCA in the gut may be critically mediated by IL-10. plos.org

These findings demonstrate that cis-UCA can influence inflammatory processes in sites distal to the skin, indicating that pathways initiated by UV radiation in the skin can have systemic effects on inflammatory disorders. plos.org

Atopic Dermatitis

Research has highlighted the complex role of urocanic acid in atopic dermatitis (AD). In individuals with AD, there is a notable decrease in the levels of filaggrin breakdown products, including pyrrolidone carboxylic acid (PCA) and urocanic acid, in the stratum corneum of both lesional and non-lesional skin. nih.govresearchgate.net This reduction is associated with impaired skin barrier function, as evidenced by increased transepidermal water loss (TEWL) and a higher skin pH. researchgate.netnih.gov Specifically, a study comparing AD patients with healthy controls and individuals with chronic spontaneous urticaria found significantly lower levels of cis-UCA in the stratum corneum of AD lesions. nih.govresearchgate.net The decreased UCA levels in AD skin are thought to contribute to the characteristic dryness and inflammation associated with the condition. nih.gov

Chronic Spontaneous Urticaria

In contrast to atopic dermatitis, studies on chronic spontaneous urticaria (CSU) have revealed an opposite trend in urocanic acid levels. Patients with CSU exhibit a significantly higher cis-to-trans UCA ratio in their stratum corneum compared to both healthy individuals and those with AD. nih.govresearchgate.net This elevated ratio is linked to the pathogenesis of CSU, as cis-UCA has been shown to enhance IgE-mediated degranulation of mast cells and basophils in a dose-dependent manner. nih.govresearchgate.netnih.gov This finding suggests that the increased presence of cis-UCA in the epidermis could be a distinct feature of CSU, contributing to the characteristic wheals and angioedema by promoting mast cell activation. uitm.edu.mynih.govresearchgate.net

Table 1: Urocanic Acid Levels in Atopic Dermatitis and Chronic Spontaneous Urticaria

| Condition | Finding | Implication |

| Atopic Dermatitis | Decreased cis-UCA levels in lesional skin. nih.govresearchgate.net | May contribute to impaired skin barrier function and inflammation. nih.gov |

| Chronic Spontaneous Urticaria | Increased cis-to-trans UCA ratio in the stratum corneum. nih.govresearchgate.net | Enhances IgE-mediated mast cell degranulation, potentially worsening symptoms. uitm.edu.mynih.govresearchgate.net |

Inflammatory Bowel Disease (IBD) Models (e.g., Dextran Sodium Sulphate-induced colitis)

The immunomodulatory effects of urocanic acid extend beyond the skin. Research using animal models of inflammatory bowel disease (IBD) has demonstrated the potential anti-inflammatory properties of UCA derivatives. In a dextran sodium sulphate (DSS)-induced colitis model in mice, administration of UCA derivatives led to a reduction in the inflamed area and the number of infiltrating neutrophils. nih.gov Furthermore, cis-UCA has been shown to attenuate acute DSS-induced colitis, as evidenced by reduced weight loss and colonic inflammation. plos.orgnih.govciteab.com This protective effect was associated with a decrease in the pro-inflammatory cytokine CXCL1 and the preservation of splenic T-regulatory cells. plos.orgciteab.com These findings suggest that UCA, particularly the cis-isomer, can modulate inflammatory responses in the gut, indicating a potential systemic anti-inflammatory role. nih.govnih.gov

Ocular Inflammation (e.g., Corneal and Retinal Epithelial Cells)

The anti-inflammatory and cytoprotective properties of cis-urocanic acid have also been investigated in the context of ocular inflammation. Studies have shown that cis-UCA can alleviate UVB-induced inflammasome activation in human corneal epithelial cells. nih.govresearchgate.netuef.fi It has been observed to be well-tolerated by human retinal pigment epithelial (RPE) cells and can protect them from UVB-induced phototoxicity and inflammation by reducing levels of mature IL-1β, IL-18, and cleaved caspase-1. nih.govresearchgate.net Interestingly, cis-UCA also demonstrated a capacity to reduce DNA damage in these cells. nih.gov These findings suggest a potential therapeutic role for cis-UCA in managing inflammatory eye conditions. nih.govucm.es

Interaction with the Skin Microbiome and Immune Function

The skin microbiome plays a crucial role in modulating the local immune environment. Recent research has uncovered a significant interplay between the skin's microbial inhabitants and urocanic acid, particularly in the context of UV radiation-induced immune responses.

Bacterial Metabolism of cis-UCA by Urocanase

Certain commensal skin bacteria, such as Staphylococcus epidermidis and Micrococcus luteus, possess the enzyme urocanase. news-medical.netreachmd.comnih.govnih.gov This enzyme enables them to metabolize cis-urocanic acid, the isomer formed upon UV exposure. news-medical.netreachmd.comnih.gov The bacterial degradation of cis-UCA involves its conversion back to the trans-isomer, which can then enter the classical L-histidine degradation pathway. nih.gov This metabolic activity by the skin microbiota can influence the concentration of cis-UCA on the skin surface, thereby modulating its immunosuppressive effects. nih.govresearchgate.net

Influence on Host Immune Responses to UV Radiation

The metabolism of cis-UCA by the skin microbiome has a direct impact on the host's immune response to UV radiation. By reducing the concentration of immunosuppressive cis-UCA, these bacteria can fine-tune the skin's immune response to UV exposure. news-medical.netsciencedaily.comtechnologynetworks.com Studies have shown that the presence of urocanase-positive bacteria limits the ability of cis-UCA to suppress adaptive immune responses. nih.govpatsnap.com Conversely, the use of a topical urocanase inhibitor restricts this bacterial metabolism, leading to the restoration of UV-induced immunosuppression. nih.govpatsnap.commedunigraz.at This intricate interaction highlights the ability of the skin microbiome to actively remodel host immune functions in response to environmental stressors like UV radiation. news-medical.netsciencedaily.comtechnologynetworks.com This discovery opens up new avenues for understanding and potentially manipulating the skin's response to sun exposure. nih.govsciencealert.comemjreviews.com

Research on Urocanic Acid in Disease Pathogenesis and Biomarker Discovery

Urocanic Acid Levels as Disease Biomarkers

The levels of urocanic acid in the skin, urine, feces, brain, and liver can reflect certain physiological processes and may serve as biomarkers for various diseases. nih.govresearchgate.netuwa.edu.au Both of its isomers, trans-urocanic acid and cis-urocanic acid, are considered to have therapeutic potential for a range of disorders. nih.govresearchgate.net

Trans-urocanic acid is a significant component of the skin's natural moisturizing factor, contributing to the maintenance of the skin's acidic pH. nih.govresearchgate.net A decrease in the amount of urocanic acid in the stratum corneum is associated with several skin conditions, including atopic dermatitis, dry skin, and psoriasis. ontosight.ai This reduction can lead to a compromised skin barrier function. ontosight.ai

Factors that can contribute to decreased urocanic acid levels in the skin include:

Genetic disorders affecting histidine metabolism, such as histidinemia. ontosight.ai

Environmental factors like exposure to UV radiation, low humidity, or cold weather. ontosight.ai

Skin conditions like atopic dermatitis or psoriasis that disrupt the skin's natural barrier. ontosight.ai

The consequences of reduced urocanic acid in the stratum corneum can be significant, leading to dryness, irritation, increased susceptibility to infections, and premature skin aging. ontosight.ai

The concentration of urocanic acid and its isomers in urine and feces is being explored as a non-invasive biomarker for various conditions. nih.govuwa.edu.au For instance, urinary urocanic acid isomers are being investigated as potential biomarkers for exposure to UVA/B radiation. escholarship.org Following controlled UVA/B exposure, the ratio of cis-UCA to trans-UCA in urine increases significantly. escholarship.org

Furthermore, urinary metabolomics studies have identified urocanic acid as one of several potential biomarkers for adrenal suppression in children with asthma who are taking inhaled corticosteroids. nih.gov Research has also pointed to changes in urocanic acid levels in urine as being of interest in understanding the metabolic response to UV exposure, potentially related to reactive oxygen species production or increased water loss. researchgate.net

Trans-urocanic acid is synthesized not only in the skin but also in the liver and brain. nih.govresearchgate.netacs.org As such, its levels in these organs may also function as disease biomarkers. nih.govresearchgate.netuwa.edu.au For example, one study employing LC-MS-based metabolomics on human subjects identified urocanic acid, along with histidine and other compounds, as a potential urinary biomarker for Parkinson's disease. nih.gov The analysis of metabolites in peripheral fluids like urine can offer insights into complex diseases affecting the brain. semanticscholar.org Urocanic acid is known to be elevated in the brain after exposure to sunlight and may play a role in memory consolidation and reconsolidation. researchgate.net

Association with Cutaneous Diseases

Urocanic acid, particularly its photoisomerization from the trans to the cis form, has been strongly linked with the pathogenesis of several cutaneous diseases. nih.gov

Exposure to ultraviolet (UV) radiation is a primary cause of non-melanoma skin cancer. imrpress.com This process, known as photocarcinogenesis, involves genetic mutations and immunosuppression. imrpress.com Trans-urocanic acid, a major UV-absorbing compound in the epidermis, isomerizes to cis-urocanic acid upon UV exposure. researchgate.netnih.gov

Cis-urocanic acid is recognized as a factor that contributes to the immunosuppression observed after UV radiation exposure. researchgate.netnih.gov This immunosuppressive activity is suspected to play a role in the development of skin cancer. wikipedia.org Research has shown that cis-UCA acts as an agonist of the 5-HT2A receptor, and blocking this receptor can reduce cis-UCA-mediated photocarcinogenesis in animal models. nih.govwikipedia.org These findings suggest that the immunosuppressive effects of cis-urocanic acid are a significant risk factor for the induction of skin cancer. nih.gov

| Isomer | Role | Mechanism | Reference |

|---|---|---|---|

| trans-Urocanic Acid | UVB absorber, considered a natural sunscreen. | Absorbs UVB radiation, leading to its isomerization to the cis form. | srce.hr |

| cis-Urocanic Acid | Immunosuppressant, implicated in skin cancer development. | Initiates immune suppression, potentially by acting on the 5-HT2A receptor, creating a favorable environment for the growth of tumor cells. | nih.govwikipedia.org |

Psoriasis is a chronic inflammatory autoimmune skin disease. nih.gov Research has consistently shown a significant disturbance in histidine metabolism in individuals with psoriasis. medicaljournals.se Studies have found that the levels of both histidine and urocanic acid are significantly decreased in the suction blister fluids from both psoriatic lesions and normal-appearing skin of patients compared to healthy individuals. medicaljournals.senih.gov

The low levels of urocanic acid in the skin of psoriasis patients are thought to result from a decreased formation from histidine, rather than an increased breakdown, as the enzyme responsible for its degradation, urocanase, is not typically found in the skin. medicaljournals.se Although histidase activity (the enzyme that converts histidine to urocanic acid) is slightly increased in psoriatic scales, the reduced availability of its substrate, histidine, likely leads to the observed lower levels of urocanic acid. medicaljournals.se

A decrease in urocanic acid has been observed in psoriatic lesions and has been shown to be negatively correlated with disease severity. dovepress.com Furthermore, serum levels of cis-urocanic acid were found to be significantly lower in psoriasis patients than in healthy controls. nih.govresearchgate.net This is noteworthy because one of the proposed mechanisms for the effectiveness of UVB therapy in psoriasis is the production of cis-urocanic acid, which has immunosuppressive properties that may help to ameliorate the inflammation associated with the disease. nih.govresearchgate.net

| Compound | Finding in Psoriasis Patients | Location of Measurement | Implication | Reference |

|---|---|---|---|---|

| Histidine | Significantly decreased | Suction blister fluid (lesional and non-lesional skin) | Disturbed histidine metabolism, reduced substrate for urocanic acid synthesis. | medicaljournals.senih.gov |

| Urocanic Acid | Significantly decreased | Suction blister fluid (lesional and non-lesional skin), psoriatic lesions | May contribute to the pathology of psoriasis; negatively correlated with disease severity. | medicaljournals.senih.govdovepress.com |

| cis-Urocanic Acid | Significantly lower | Serum | May impact the therapeutic effect of UVB treatment. | nih.govresearchgate.net |

Association with Systemic Diseases

Urocanic acid (UCA), a metabolite derived from the amino acid histidine, has been implicated in the pathogenesis and modulation of several systemic diseases. Its two primary isomers, trans-UCA and cis-UCA, which are interconverted by ultraviolet (UV) radiation, exhibit distinct biological activities. The cis-isomer, in particular, is recognized for its immunomodulatory properties, which link it to conditions ranging from autoimmune disorders to infectious diseases. nih.gov Research has explored its role as a potential biomarker and a key molecule in the host-pathogen interface.

Multiple Sclerosis

Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system. The well-documented association between sunlight exposure and MS risk has prompted investigations into molecules other than vitamin D that could mediate this effect. Cis-urocanic acid has emerged as a candidate molecule due to its immunosuppressive functions. neurology.orgresearchgate.net

Studies have identified a significant difference in the plasma concentrations of cis-UCA between individuals with MS and healthy controls. neurology.orgnih.gov In one key study, plasma levels of cis-UCA were found to be significantly lower in patients with relapsing-remitting MS compared to the control group, whereas no such difference was observed for trans-UCA levels. neurology.org This suggests a potential role for cis-UCA in the systemic immune environment related to MS.

Further in-vitro experiments have elucidated the specific immunomodulatory effects of cis-UCA on immune cells relevant to MS pathology. When T cells specific to myelin antigens (myelin basic protein and myelin oligodendrocyte glycoprotein) were stimulated in the presence of cis-UCA, there was a significant shift in cytokine production. The secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) increased, while the production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) was inhibited. neurology.orgnih.gov Additionally, peripheral blood mononuclear cells (PBMCs) cultured with cis-UCA showed a marked increase in the percentage of CD4+CD25+FoxP3+ regulatory T cells, which are crucial for maintaining immune tolerance. neurology.orgnih.gov Cis-UCA was also shown to reduce the antigen presentation capacity of dendritic cells. neurology.orgnih.gov

These findings collectively suggest that cis-UCA acts as a UV-mediated immunomodulator that could help explain the geographic distribution of MS and its link to sunlight exposure. neurology.org However, it is noteworthy that a study using the experimental autoimmune encephalomyelitis (EAE) animal model for MS did not find a protective effect of cis-UCA against the disease, indicating that further research is needed to fully understand its role. researchgate.net

Table 1: Effects of cis-Urocanic Acid on Immune Parameters in Multiple Sclerosis Research

| Parameter Measured | Finding in MS Patients vs. Controls | Effect of in vitrocis-UCA exposure | Reference |

| Plasma cis-UCA Level | Significantly lower in MS patients | N/A | neurology.orgnih.gov |

| Plasma trans-UCA Level | No significant difference | N/A | neurology.org |

| IFN-γ Production (by myelin-specific T cells) | N/A | Inhibited | neurology.orgnih.gov |

| IL-10 Production (by myelin-specific T cells) | N/A | Increased | neurology.orgnih.gov |

| Regulatory T cells (CD4+CD25+FoxP3+) | N/A | Percentage increased 3 to 12-fold | neurology.org |

| Dendritic Cell Antigen Presentation | N/A | Significantly reduced | neurology.orgnih.gov |

Parasitic Infections (e.g., Trichinella spiralis)

The immunosuppressive properties of cis-UCA also extend to the host response against certain parasitic infections. Research using the nematode Trichinella spiralis has provided direct evidence for the role of cis-UCA in mediating UVB-induced suppression of immunity. nih.govnih.gov Exposure to UVB radiation is known to lower immune responses to T. spiralis in infected rats. nih.govuu.nluva.nl This effect is attributed to the photoisomerization of naturally occurring trans-UCA in the skin to cis-UCA. nih.gov

To investigate this link, studies have administered different isomers of UCA to rats infected with T. spiralis. The results demonstrated that treatment with cis-UCA led to a significantly higher parasite load, measured by the number of larvae in muscle tissue, compared to animals treated with trans-UCA or control vehicles. nih.govuva.nl Furthermore, cis-UCA was found to significantly impair the delayed-type hypersensitivity (DTH) response to T. spiralis antigens, a key measure of cell-mediated immunity. nih.gov The trans-isomer had no such effect. nih.gov

To confirm that cis-UCA is the critical mediator of UVB's effect, another experiment involved administering a monoclonal antibody that specifically neutralizes cis-UCA to rats before UVB exposure. nih.gov This intervention successfully blocked the UVB-induced immunosuppression; the rats treated with the antibody did not show the typical suppression of the DTH response or the increase in parasite burden. nih.gov These findings strongly indicate that cis-UCA is a key molecule responsible for inhibiting specific resistance to parasitic infections following UV exposure. nih.gov

Table 2: Impact of Urocanic Acid Isomers on Trichinella spiralis Infection in Rats

| Treatment Group | Effect on Larvae Count in Muscle | Effect on Delayed-Type Hypersensitivity (DTH) | Reference |

| cis-Urocanic Acid | Significantly increased | Significantly impaired | nih.gov |

| trans-Urocanic Acid | No significant effect | Not impaired | nih.gov |

| Anti-cis-UCA Antibody + UVB | Inhibited the UVB-induced increase | Inhibited the UVB-induced suppression | nih.gov |

Role in Brucella abortus Virulence and Metabolism

Beyond its role in modulating host immunity, urocanic acid is also a significant molecule in host-pathogen interactions from the perspective of the pathogen. In the facultative intracellular bacterium Brucella abortus, the causative agent of brucellosis, UCA functions as a critical environmental signal that links the bacterium's metabolism with the expression of its virulence factors. nih.govplos.orgresearchgate.net

The virulence of B. abortus is highly dependent on a type IV secretion system (T4SS), which is encoded by the virB operon and is essential for intracellular survival and replication. nih.gov The expression of this operon is tightly controlled. Research has revealed a direct regulatory link between the histidine utilization (hut) pathway and the virB operon. nih.gov The transcriptional repressor HutC, which controls the hut pathway, also binds directly to the promoter of the virB operon. nih.gov

Urocanic acid is the first metabolic intermediate in the breakdown of histidine. nih.gov It acts as an inducer molecule by binding to the HutC repressor. This binding causes a conformational change in HutC, leading to its dissociation from the hut promoter and allowing the bacterium to metabolize histidine. nih.gov Crucially, this interaction also modulates the binding of HutC to the virB promoter, thus coordinating virulence with the metabolic state of the bacterium. nih.gov

Furthermore, urocanic acid, in conjunction with a specific acidic pH of 5.5, is required to trigger the expression of VjbR, a master regulator of quorum sensing and virulence genes in Brucella. plos.orgnih.gov This pH value mimics the acidic environment of the Brucella-containing vacuole within host macrophages. plos.org The expression of other proteins vital for intracellular survival, such as RibH2 and VirB7, is also dependent on this dual signaling of acidic pH and the presence of urocanic acid. plos.orgnih.gov This regulation occurs at the post-transcriptional level, allowing the bacterium to rapidly adapt to the host environment. plos.orgnih.gov These findings support a model where B. abortus uses urocanic acid, a compound present in host tissues, as a signal to recognize its entry into a host and activate the genetic programs necessary for infection and survival. researchgate.net

Table 3: Regulation of Brucella abortus Virulence-Associated Proteins by Environmental Signals

| Protein | Function | Regulatory Conditions for Expression | Reference |

| VjbR | Transcriptional regulator of virulence genes | Requires both acidic pH (5.5) and presence of urocanic acid | plos.orgnih.gov |

| RibH2 | Intracellular survival-related protein | Induced by acidic pH (5.5) in the presence of urocanic acid | plos.org |

| VirB7 | Component of the Type IV Secretion System | Induced by acidic pH (5.5) in the presence of urocanic acid | plos.org |

| HutC | Transcriptional repressor of hut and virB | Binding to DNA is modulated by urocanic acid | nih.gov |

Analytical Methodologies in Urocanic Acid Research

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate 3-(1H-imidazol-4-yl)propanoic acid from complex biological samples, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Non-invasive Sample Collection Methods

Non-invasive sample collection is highly advantageous in clinical and research settings as it minimizes discomfort and risk to the subject, allowing for more frequent or large-scale sampling. medicaljournals.se For compounds like urocanic acid and its metabolites present in the skin and other biological fluids, several non-invasive methods are applicable.

Tape Stripping: This technique is a minimally invasive procedure for collecting samples from the outermost layer of the skin, the stratum corneum. cancer-rnr.eu It involves applying and removing an adhesive tape to the skin surface, which lifts off layers of corneocytes containing urocanic acid and its metabolites. tandfonline.comnih.gov This method is particularly useful for assessing biomarkers related to skin conditions and UV radiation exposure. tandfonline.com The collected tape strips can then be subjected to an extraction process, often using aqueous solutions or buffers, to recover the analytes for subsequent analysis. tandfonline.com

Sweat Collection: Sweat serves as a valuable biofluid for non-invasive analysis. Urocanic acid has been identified in sweat, although its presence is considered by some researchers to be an artifact of elution from the epidermis rather than active secretion. nih.gov Regardless of the mechanism, sweat can be collected non-invasively and analyzed for urocanic acid and its derivatives. nii.ac.jpresearchgate.net

Urine and Saliva Collection: Urine and saliva are readily accessible biological fluids that can be collected without invasive procedures. nih.govmdpi.com Metabolomic studies have successfully utilized urine and plasma samples to analyze changes in urocanic acid levels under various physiological conditions. nih.gov Saliva has also been established as a useful diagnostic fluid for various biomarkers, and its collection is straightforward. nih.govmdpi.com Analysis of these fluids can provide insights into the systemic presence of 3-(1H-imidazol-4-yl)propanoic acid.

Reactive Extraction Cleanup

Following sample collection, a cleanup step is essential to remove interfering matrix components. While the term "reactive extraction" can describe processes where the extractant chemically interacts with the analyte, in the context of cleanup, this often refers to highly selective extraction techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) with specific chemical affinities.

Solid-Phase Extraction (SPE): This is a widely used technique for sample cleanup and concentration. nih.govnih.gov For imidazole-containing compounds and carboxylic acids, various SPE sorbents can be employed. A method for analyzing imidazole (B134444) propionic acid in serum utilized a solid-phase extraction material based on NiO@SiO2, which selectively extracts the compound based on the coordination between nickel oxide and the imidazole group. jlu.edu.cn Other common SPE cartridges for organic acids include anion exchange columns, which bind the negatively charged carboxylate group, or reversed-phase sorbents like C18 for less polar compounds. nih.govnih.gov The general SPE procedure involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte. nih.govmdpi.com

| Extraction Step | Description for Imidazole Propionic Acid Analysis jlu.edu.cn |

|---|---|

| Sorbent | NiO@SiO2 |

| Conditioning | Not specified |

| Sample Loading | Serum sample in 20 mmol/L phosphate (B84403) buffer (pH=3.0) |

| Washing | Not specified |

| Elution | 1.0 mL of aqueous solution containing 1% NH3·H2O |

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. utwente.nl For carboxylic acids, the pH of the aqueous phase is a critical parameter. By adjusting the pH below the pKa of the carboxylic acid group, the compound becomes protonated and less polar, favoring its extraction into an organic solvent. Conversely, adjusting the pH above the pKa makes it charged and more water-soluble, allowing for back-extraction into a fresh aqueous phase if needed. utwente.nl Solvents containing tertiary amines have been shown to be effective extractants for recovering carboxylic acids from aqueous solutions. scielo.br

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of urocanic acid and its metabolites due to its versatility, efficiency, and compatibility with various detectors. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For polar compounds like 3-(1H-imidazol-4-yl)propanoic acid, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture.

HPLC with Mass Spectrometry (MS) Detection

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool, offering high sensitivity and selectivity for the detection and quantification of analytes in complex mixtures. nih.govmdpi.com Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific fragmentation patterns of the target analyte.

A method has been specifically developed for the analysis of imidazole propionic acid in serum using HPLC-MS. jlu.edu.cn This method demonstrated excellent performance with a low limit of detection (LOD) of 0.02 ng/mL and a limit of quantification (LOQ) of 0.05 ng/mL. jlu.edu.cn LC-MS-based metabolomic approaches have also been used to identify and quantify a wide range of metabolites, including urocanic acid, in biological fluids like urine and plasma. nih.govscienceopen.com Derivatization techniques can also be employed to improve chromatographic separation and ionization efficiency for organic acids in LC-MS analysis. nih.gov

| Parameter | Condition for Imidazole Propionic Acid jlu.edu.cn | Condition for Urinary Metabolomics nih.gov | Condition for Urolithin Metabolites isnff-jfb.com |

|---|---|---|---|

| Column | Not specified | Waters HSS C18 (3.0 × 100 mm, 1.7 µm) | Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) |

| Mobile Phase A | Not specified | 0.1% formic acid in H2O | Water:formic acid (99.9:0.1, v/v) |

| Mobile Phase B | Not specified | Acetonitrile | ACN:formic acid (99.9:0.1, v/v) |

| Flow Rate | Not specified | 0.5 mL/min | 0.4 mL/min |

| Detection Mode | MS | LTQ-Orbitrap Velos Pro MS | 6470 Triple quadrupole (QqQ) MS |

HPLC with Ultraviolet (UV) Detection

HPLC with UV detection is a robust and widely available technique for the analysis of compounds that contain a chromophore, such as the imidazole ring in 3-(1H-imidazol-4-yl)propanoic acid. nih.gov The imidazole ring absorbs UV light, allowing for its detection. The choice of detection wavelength is crucial for sensitivity and is typically set at or near the absorbance maximum of the analyte. For imidazole compounds, detection wavelengths are often in the 200-230 nm range. google.com

Methods for analyzing urocanic acid isomers frequently use HPLC-UV. tandfonline.comapri.com.au For instance, in the analysis of sweat stains, HPLC with a phosphate buffer mobile phase (pH 2.2) and UV detection at 231 nm was used to identify E-urocanic acid. nii.ac.jpresearchgate.net While less sensitive and specific than MS detection, HPLC-UV is a cost-effective and reliable method for routine analysis when analyte concentrations are sufficiently high. mfd.org.mk

| Parameter | Condition for Imidazole in Starting Material google.com | Condition for Imidazole Antifungals nih.govresearchgate.net | Condition for Urocanic Acid in Sweat nii.ac.jpresearchgate.net |

|---|---|---|---|

| Column | XAmide (amide bonded silica (B1680970) gel) | C18 | ODS (C18) |

| Mobile Phase | Acetonitrile:Water (20:80) | Phosphate buffer and Methanol | 50 mM phosphate buffer (pH 2.2) |

| Flow Rate | 1.0 ml/min | Not specified | Not specified |

| Column Temperature | 35 °C | Not specified | 40 °C |

| Detection Wavelength | 210 nm | Not specified | 231 nm |

High-Performance Capillary Electrophoresis (HPCE)

High-Performance Capillary Electrophoresis (HPCE) is a powerful analytical technique for the separation of urocanic acid isomers. This method utilizes a high electric field to separate ions based on their electrophoretic mobility, which is dependent on the charge, size, and shape of the molecule. noblelight.comb-ac.co.uk

In a typical HPCE setup for UCA analysis, a fused-silica capillary is used. nih.gov The separation of histidine from its metabolites, including cis- and trans-urocanic acid, has been successfully achieved using a 0.05 M NaH2PO4 buffer at a pH of 5.0 with an applied voltage of 12 kV. nih.gov Detection is often performed using a UV-Vis detector, with wavelengths of 214 nm and 267 nm being effective for identifying UCA isomers. nih.gov The detection limit for histidine and the urocanic acid isomers has been reported to be 10-6 M at 214 nm, which can be enhanced to 5 x 10-7 M at 267 nm for the UCA isomers. nih.gov

The application of HPCE has been demonstrated in the analysis of human skin eluates, where it was used to measure the concentrations of histidine, trans-UCA, and cis-UCA. nih.gov The results obtained by HPCE have shown good correlation with data from High-Performance Liquid Chromatography (HPLC), with correlation coefficients of r²=0.981 for histidine, r²=0.814 for trans-urocanic acid, and r²=0.956 for cis-urocanic acid. nih.gov

| Analyte | Buffer | pH | Voltage | Detection Wavelength | Detection Limit |

| Histidine, trans-UCA, cis-UCA | 0.05 M NaH2PO4 | 5.0 | 12 kV | 214 nm | 10-6 M |

| trans-UCA, cis-UCA | 0.05 M NaH2PO4 | 5.0 | 12 kV | 267 nm | 5 x 10-7 M |

Gas Chromatography (GC)

Gas Chromatography (GC) is another analytical technique utilized in the study of organic acids, including metabolites related to urocanic acid. In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a column. metbio.net For the analysis of non-volatile organic acids, a derivatization step is typically required to make them suitable for GC analysis. nih.gov

GC is often coupled with mass spectrometry (GC-MS), which allows for the identification and quantification of a wide range of metabolites in biological samples like urine. nih.govnih.gov This powerful combination enables the creation of metabolic profiles that can be used in clinical and nutritional studies. nih.gov The process involves the separation of analytes by the GC, followed by their detection and identification by the mass spectrometer. metbio.net A typical GC-MS system for organic acid analysis operates with the mass spectrometer in full scan mode, allowing for the detection of a broad range of compounds. metbio.net

Spectroscopic Techniques

Spectroscopic methods are invaluable for the non-invasive and real-time analysis of urocanic acid in biological systems.

Confocal Raman Spectroscopy (CRS) for Real-time Analysis

Confocal Raman Spectroscopy (CRS) is a non-invasive optical technique that provides detailed biochemical information about the skin in real-time. scilit.comresearchgate.netsimscop.com It works by detecting the inelastic scattering of laser light, which provides a unique vibrational fingerprint of the molecules present. simscop.comnih.gov

CRS has been successfully used to evaluate the amounts of cis- and trans-UCA in the stratum corneum in vivo. researchgate.netacs.orgconsensus.app By analyzing the Raman spectra, the relative concentrations of trans-urocanic acid and its precursor, histidine, can be determined at different depths within the skin. This technique has been instrumental in studying the effects of UV radiation on the skin, showing a decrease in trans-UCA and an increase in cis-UCA after UV exposure. consensus.app The findings from CRS have been validated against HPLC measurements of stripped stratum corneum samples. researchgate.netconsensus.app

Ultrafast Spectroscopic Studies

Ultrafast spectroscopic techniques, such as transient-absorption spectroscopy, are employed to investigate the fundamental photophysical and photochemical properties of urocanic acid. researchgate.net These studies provide insights into the electronic excited states and the mechanisms of photoisomerization from the trans to the cis isomer. acs.orgbirmingham.ac.ukfigshare.com

Research has shown that the photophysics of trans-UCA is wavelength-dependent. researchgate.net Excitation at different wavelengths can populate different electronic states (S1 and S2), leading to varying quantum yields for the isomerization to cis-UCA. researchgate.net Gas-phase time-resolved ion-yield and time-resolved photoelectron spectroscopy have been used to explore the ultrafast photodynamics of UCA derivatives, revealing that minor molecular modifications can significantly impact their excited-state behavior and relaxation mechanisms. acs.orgbirmingham.ac.ukfigshare.com These fundamental studies are crucial for understanding the photoprotective and potentially harmful effects of UCA and for the development of new UV filters. birmingham.ac.ukfigshare.comrsc.org

Quantification and Isomer Determination

Accurate quantification of cis- and trans-urocanic acid is essential for understanding their roles in various biological processes.

Challenges in cis- and trans-UCA Quantification

The quantification of cis- and trans-UCA isomers in biological samples presents several challenges. These include the need for sensitive and selective analytical methods to differentiate between the two isomers, which are often present at different concentrations. nih.gov The complex matrix of biological samples, such as skin, urine, and plasma, can interfere with the analysis, necessitating effective sample preparation techniques to remove interfering substances. nih.govapri.com.au

Furthermore, the photoisomerization of trans-UCA to cis-UCA upon exposure to UV radiation requires careful handling of samples to prevent artificial changes in the isomer ratio. scilit.com The stability of the isomers during sample storage and processing is also a critical factor that needs to be controlled. nih.gov For instance, it has been shown that trans-UCA and cis-UCA samples kept at -25°C are stable for up to 50 weeks. nih.gov

Method Validation and Sensitivity

The validation of analytical methods is crucial to ensure the reliability and accuracy of results in the quantitative analysis of 3-(1H-imidazol-4-yl)propanoic acid and its isomers. Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. Key parameters assessed during validation include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The sensitivity of a method, characterized by its LOD and LOQ, determines the lowest concentration of the analyte that can be reliably detected and quantified.

High-performance liquid chromatography (HPLC) is a widely investigated method for the determination of 3-(1H-imidazol-4-yl)propanoic acid isomers. researchgate.netnih.gov These methods, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, have demonstrated high sensitivity and low detection limits, making them suitable for clinical investigations. researchgate.netnih.gov High-performance capillary electrophoresis (HPCE) is another technique employed for the analysis of this compound in human skin samples. nih.gov

Detailed research findings from various studies have established the validation parameters for different analytical approaches. For instance, an HPLC method utilizing a UV detector demonstrated linearity for both trans- and cis-isomers over a range of 0.2 to 25 µg/ml, with correlation coefficients of 0.99973 and 0.99993, respectively. medicaljournals.se Another HPLC with photodiode array (PDA) detection method was validated and found to be linear in the range of 0.2 to 5.0 µg/mL. verdeanalitica.com.br The accuracy of this method was confirmed with recovery values between 92.7% and 115.1%, and its precision was demonstrated with a relative standard deviation (RSD) ranging from 0.3% to 12.1%. verdeanalitica.com.br

The sensitivity of these methods is a critical factor. For an HPCE method, the detection limit for both trans- and cis-urocanic acid was found to be 10⁻⁶ M at a wavelength of 214 nm, which could be enhanced to 5 x 10⁻⁷ M at 267 nm. nih.gov In a study involving precolumn dansylation followed by HPLC, the method was validated for accuracy, repeatability, linearity, and limits of detection and quantitation, with recoveries in the 80–109% range and percent relative standard deviation from 0.2 to 9.5%. researchgate.net

The following tables summarize the method validation and sensitivity data from various studies on the analysis of 3-(1H-imidazol-4-yl)propanoic acid.

Table 1: HPLC Method Validation Parameters for 3-(1H-imidazol-4-yl)propanoic Acid Analysis

| Parameter | Method Details | Value | Reference |

| Linearity | HPLC-UV | 0.2 - 25 µg/ml | medicaljournals.se |

| (trans-isomer r² = 0.99973) | |||

| (cis-isomer r² = 0.99993) | |||

| Linearity | HPLC-PDA | 0.2 - 5.0 µg/mL | verdeanalitica.com.br |

| Accuracy (Recovery) | HPLC-PDA | 92.7% - 115.1% | verdeanalitica.com.br |

| Precision (RSD) | HPLC-PDA | 0.3% - 12.1% | verdeanalitica.com.br |

| Accuracy (Recovery) | HPLC with precolumn dansylation | 80% - 109% | researchgate.net |

| Precision (%RSD) | HPLC with precolumn dansylation | 0.2% - 9.5% | researchgate.net |

Table 2: Sensitivity of Analytical Methods for 3-(1H-imidazol-4-yl)propanoic Acid

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| High-Performance Capillary Electrophoresis (HPCE) at 214 nm | 10⁻⁶ M | Not Specified | nih.gov |

| High-Performance Capillary Electrophoresis (HPCE) at 267 nm | 5 x 10⁻⁷ M | Not Specified | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Not Specified | Not Specified | researchgate.netnih.gov |

Synthetic Approaches and Derivatives in Urocanic Acid Research

Enzymatic Production of Urocanic Acid

The industrial production of urocanic acid has been refined through biotechnological methods, primarily leveraging microbial enzymes. The key enzyme in this process is L-histidine ammonia-lyase (HAL), which catalyzes the non-oxidative deamination of L-histidine to produce trans-urocanic acid.